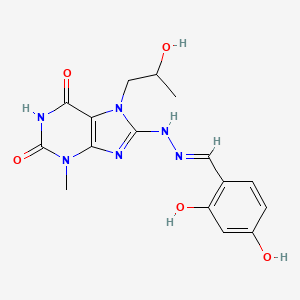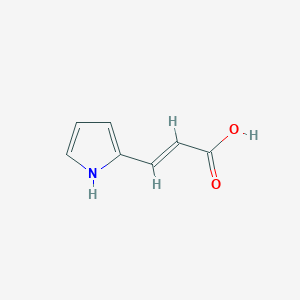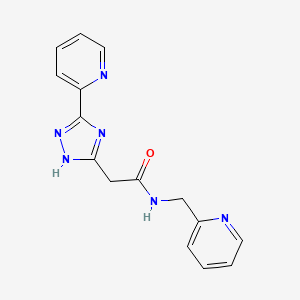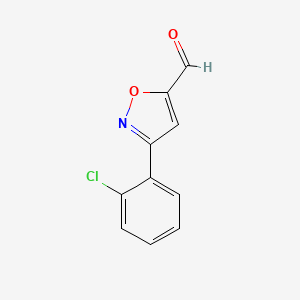
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N6O5 and its molecular weight is 374.357. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Compounds similar to the one mentioned, particularly those with modifications on the purine ring, have been investigated for their potential as multitarget drugs in treating neurodegenerative diseases. For example, research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a structurally related class, has identified compounds with potent dual-target-directed activities against A1/A2A adenosine receptors, alongside inhibitory effects on monoamine oxidases (MAO). These compounds act at multiple targets relevant for both symptomatic and disease-modifying treatments of neurodegenerative diseases, offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antiviral and Antimicrobial Agents
Derivatives of purine, including those coupled with nucleoside bases and other structural modifications, have demonstrated promising antiviral and antimicrobial properties. Specific compounds isolated from natural sources, such as the red alga Rhodomela confervoides, have shown significant biological activities. These activities highlight the potential of purine derivatives, including those structurally related to the compound , in the development of new therapeutic agents against infectious diseases (Ma et al., 2007).
Fluoride Detection in Environmental Samples
Another application of structurally related compounds is in environmental monitoring, particularly for the detection of fluoride ions in water. A novel hydrazone Schiff's base derivative based on 1,8-naphthalimide, which bears resemblance in function to the compound of interest, has been developed as a dual-mode chromofluorogenic sensor. This sensor exhibits high sensitivity and selectivity towards fluoride ions, offering a cost-effective and efficient method for the on-the-spot testing of water samples. The use of digital imaging and test strips, in conjunction with smartphones, has been explored to facilitate easy and rapid detection in remote areas (Yadav et al., 2020).
properties
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O5/c1-8(23)7-22-12-13(21(2)16(27)19-14(12)26)18-15(22)20-17-6-9-3-4-10(24)5-11(9)25/h3-6,8,23-25H,7H2,1-2H3,(H,18,20)(H,19,26,27)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRLQFVFBMSEA-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2777600.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2777602.png)

![N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine](/img/structure/B2777606.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)




![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)
